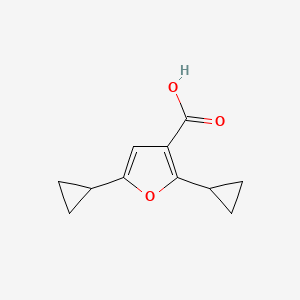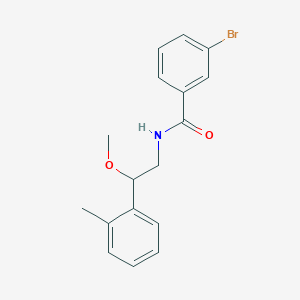![molecular formula C29H24FN3O2S B2756240 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 895640-11-6](/img/structure/B2756240.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C29H24FN3O2S and its molecular weight is 497.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Theoretical Analysis
Compounds with structures related to the one you've mentioned have been synthesized through various chemical reactions and their properties have been theoretically analyzed using techniques such as Density Functional Theory (DFT) and natural bond orbital (NBO) analysis. For instance, the synthesis of derivatives of heteroannulated chromones and quinolines has been reported, where these compounds were evaluated for their equilibrium geometry, electronic structure, and nonlinear optical properties (NLO) through DFT calculations. These studies contribute to a deeper understanding of the molecular properties that could influence their application in fields like material science and drug design (Halim & Ibrahim, 2017).
Heterocyclic Chemistry
Research into the synthesis of novel heterocyclic systems derived from quinoline-based precursors has been extensive. These efforts aim to create diverse heterocyclic compounds that could have potential applications in pharmaceuticals and agrochemicals. For example, studies have reported the synthesis of various quinoline-based heterocyclic systems, exploring their potential biological activities against pathogens like the IBD virus, highlighting their importance in medicinal chemistry (Kaddah et al., 2021).
Material Science Applications
Compounds similar to the one mentioned are also being explored for their potential applications in materials science, particularly in the development of new fluorescent materials and catalysts. The synthesis of functionalized heterocyclic compounds and their evaluation for properties such as fluorescence and catalytic activity could open new avenues in the development of advanced materials for various technological applications.
Biological and Medicinal Applications
Several studies focus on the synthesis of quinoline and chromene derivatives for their potential biological activities, including antimicrobial, antitubercular, and antioxidant properties. These compounds are evaluated in vitro for their effectiveness against various bacterial and fungal strains, as well as their potential as anti-diabetic agents through molecular docking studies. The exploration of these compounds' biological activities is crucial for the development of new therapeutic agents (Chitra et al., 2011).
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24FN3O2S/c1-18-8-13-25-21(15-18)16-23-28(35-25)31-27(20-9-11-22(30)12-10-20)32-29(23)36-17-26(34)33-14-4-6-19-5-2-3-7-24(19)33/h2-3,5,7-13,15H,4,6,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZDZMGDXYMBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)N5CCCC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
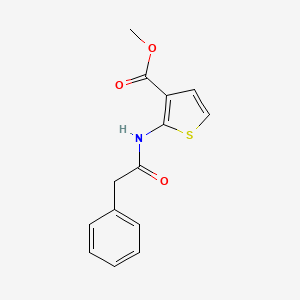
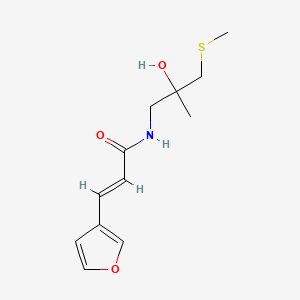
![Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2756160.png)

![N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2756163.png)
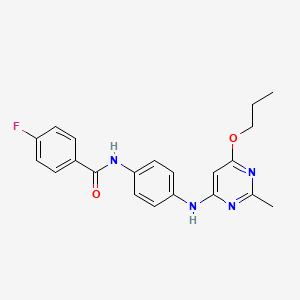


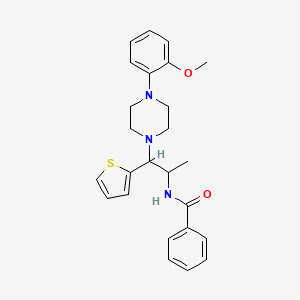
![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]azetidine-1-carboxylate](/img/structure/B2756173.png)
![2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2756174.png)

